molecular formula C23H17N3O3 B11260578 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11260578
M. Wt: 383.4 g/mol
InChI Key: KUHDIVDMAPIHSC-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide” is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide” typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, pyridine, and quinoline derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining the benzodioxin and pyridine derivatives under acidic or basic conditions.

    Amidation Reactions: Forming the carboxamide group through the reaction of an amine with a carboxylic acid or its derivatives.

    Cyclization Reactions: Creating the quinoline ring system through intramolecular cyclization.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for maximizing yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Benzodioxin Derivatives: Known for their diverse biological activities.

    Pyridine Derivatives: Used in various pharmaceutical applications.

Uniqueness

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide” is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H17N3O3/c27-23(25-16-7-8-21-22(12-16)29-11-10-28-21)18-13-20(15-4-3-9-24-14-15)26-19-6-2-1-5-17(18)19/h1-9,12-14H,10-11H2,(H,25,27)

InChI Key

KUHDIVDMAPIHSC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5

Origin of Product

United States

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